
3,4,5-Trimethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H14ClN . It is a derivative of aniline, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethylaniline hydrochloride typically involves the methylation of aniline derivatives. One common method is the Friedel-Crafts alkylation of aniline with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: Aniline, methyl chloride, and aluminum chloride
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and recrystallization to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5-Trimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 3,4,5-Trimethylquinone
Reduction: 3,4,5-Trimethylaniline
Substitution: 3,4,5-Tribromoaniline or 3,4,5-Trichloroaniline
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethylaniline hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
- 2,4,5-Trimethylaniline
- 3,4,5-Trimethylphenol
- 3,4,5-Trimethylbenzoic acid
Comparison: 3,4,5-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 2,4,5-Trimethylaniline, it has different reactivity and solubility characteristics, making it suitable for specific applications in chemical synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
90642-55-0 |
|---|---|
Molekularformel |
C9H14ClN |
Molekulargewicht |
171.67 g/mol |
IUPAC-Name |
3,4,5-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-6-4-9(10)5-7(2)8(6)3;/h4-5H,10H2,1-3H3;1H |
InChI-Schlüssel |
RYFXDAQCMQVTFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



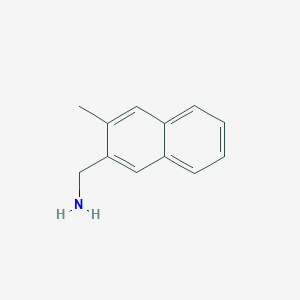
![2-Azaspiro[4.4]nonan-7-amine hydrochloride](/img/structure/B11914027.png)


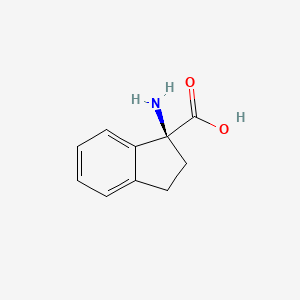
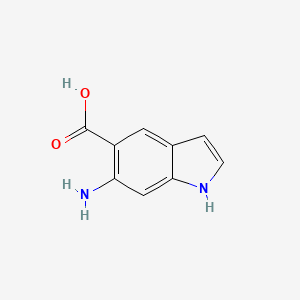

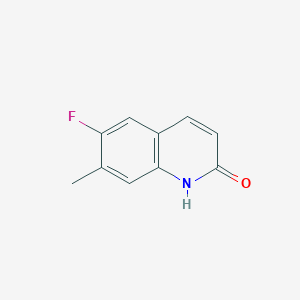
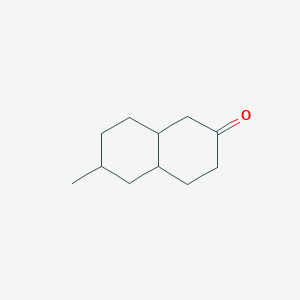

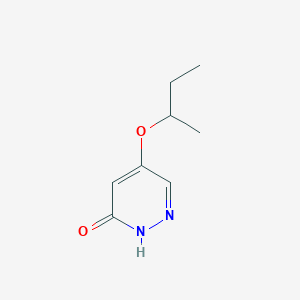
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11914078.png)
![7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11914086.png)
